molecular formula C18H14ClNO4 B2465506 methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate CAS No. 887346-47-6

methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate

Cat. No.: B2465506
CAS No.: 887346-47-6
M. Wt: 343.76
InChI Key: IOSWARZMSCJDMV-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate” is a compound that contains a 2H-chromene (2H/4H-ch) scaffold . The 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It forms the basic skeleton of a number of natural and synthetic molecules possessing diverse biological activities .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs has been achieved through several routes . For instance, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy . Another example is the synthesis of 3-formylcoumarin derivatives through the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various known benzohydrazides in the presence of acetic acid .


Molecular Structure Analysis

The chromene nucleus is a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities . The name chromene is applied to both the 2H- and 4H-form of the molecule . The 2H- and 4H-chromene depend on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

Scientific Research Applications

Streamlined Access to Functionalized Chromenes and Quinolines

A study demonstrated the use of methyl 4-chloro-2-butynoate in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes. This process efficiently leads to the synthesis of various substituted chromenes and quinolines, highlighting the compound's role in creating complex chemical structures with potential applications in drug development and materials science (Bello et al., 2010).

Research into Analogs of Pyran and Related Compounds

Another study explored the reaction of esters of 4, 4-dichlorochromene-2-carboxylic acid with compounds containing an activated methyl group. This research sheds light on the compound's reactivity and its derivatives' potential applications in synthesizing novel organic compounds with unique properties (Zagorevskii et al., 1969).

Synthesis and Conformational Study of Chromane Derivatives

The synthesis of chromane derivatives, including 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester, was detailed, providing insights into their structural and conformational aspects. Such studies are crucial for understanding the physical and chemical properties of these compounds, which could have implications in material science and pharmacology (Ciolkowski et al., 2009).

Novel Synthesis Approaches and Applications

Research has also focused on developing new synthesis methods for chromene derivatives and evaluating their potential applications. For example, one study outlined a non-catalytic approach to synthesize highly functionalized dihydrobenzo[h]quinolines, demonstrating the versatility of related chromene compounds in synthetic chemistry (Pratap & Ram, 2007).

Antioxidant and Antibacterial Agents

Another significant area of research involves the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. This study highlights the pharmaceutical applications of chromene derivatives, underscoring their potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Future Directions

The 2H/4H-chromene scaffold has shown promising biological activities, which makes it an attractive target for the development of new therapeutic agents . Future research could focus on designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

Properties

IUPAC Name

methyl 4-chloro-2-(2H-chromene-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-18(22)14-7-6-13(19)9-15(14)20-17(21)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSWARZMSCJDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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